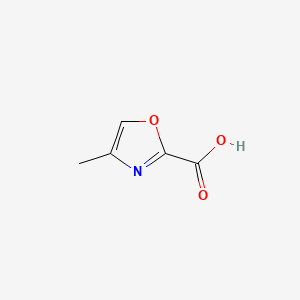

4-Methyloxazole-2-carboxylic acid

Vue d'ensemble

Description

4-Methyloxazole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H5NO3 It is a derivative of oxazole, featuring a carboxylic acid group at the 2-position and a methyl group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyloxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of α,β-acetylenic oximes using AuCl3 as a catalyst . Another approach involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methodologies used in laboratory synthesis can be scaled up for industrial applications, with considerations for cost, yield, and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methyloxazole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion to oxazole derivatives.

Reduction: Formation of reduced oxazole compounds.

Substitution: Electrophilic and nucleophilic substitution reactions at the oxazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

Oxidation: Formation of oxazole-2,4-dicarboxylic acid.

Reduction: Formation of 4-methyloxazoline-2-carboxylic acid.

Substitution: Formation of halogenated oxazole derivatives.

Applications De Recherche Scientifique

4-Methyloxazole-2-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in proteomics research.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-Methyloxazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets can vary based on the derivative and the context of its use.

Comparaison Avec Des Composés Similaires

2-Methyloxazole-4-carboxylic acid: Similar structure but with the methyl and carboxylic acid groups swapped.

Isoxazole derivatives: Share the oxazole ring but with different substituents.

Uniqueness: 4-Methyloxazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 4-position and carboxylic acid group at the 2-position make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Activité Biologique

4-Methyloxazole-2-carboxylic acid (C5H5NO3) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neurodegenerative diseases. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

- Molecular Formula : C5H5NO3

- Molecular Weight : 127.10 g/mol

- CAS Number : 1196151-81-1

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to this compound. In particular, derivatives of 2-methyloxazole have shown significant antiproliferative activity against various cancer cell lines.

Key Findings:

- Antiproliferative Potency :

- Mechanism of Action :

- In Vivo Efficacy :

Neuroprotective Potential

Emerging research indicates that this compound may also possess neuroprotective properties. This aspect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

Case Studies:

- Amyloid Beta Aggregation Modulation :

Toxicity and Safety Profile

The safety profile of this compound derivatives has been assessed in various studies:

- Low Toxicity in Normal Cells :

- Investigations into the cytotoxic effects on non-tumoral cells (e.g., peripheral blood lymphocytes) revealed that these compounds exhibited IC50 values greater than 10 μM , indicating low toxicity compared to their effects on cancer cells . This suggests a potentially favorable therapeutic window for clinical applications.

Comparative Biological Activity Table

| Compound | IC50 (nM) | Cancer Cell Lines Tested | Mechanism of Action | In Vivo Efficacy |

|---|---|---|---|---|

| 4g | 0.35 | Various | Tubulin binding, apoptosis induction | Significant tumor reduction at low doses |

| 4i | 0.5–20.2 | Various | Tubulin polymerization inhibition | Significant tumor reduction at low doses |

| Control (CA-4) | Varies | Various | Microtubule disruption | Standard efficacy |

Propriétés

IUPAC Name |

4-methyl-1,3-oxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-3-2-9-4(6-3)5(7)8/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNBHCVJLBBYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674027 | |

| Record name | 4-Methyl-1,3-oxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196151-81-1 | |

| Record name | 4-Methyl-2-oxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196151-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,3-oxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of 4-methyloxazole-2-carboxylic acid in the synthesis of (-)-hennoxazole A?

A1: this compound serves as the crucial starting material in the enantioselective total synthesis of (-)-hennoxazole A. [] This commercially available compound provides the foundation for constructing the C(1)-C(15) pyran/bisoxazole fragment of the natural product. [] The researchers chose this starting point due to its structural similarity to the target molecule and its potential for efficient elaboration into the complex framework of (-)-hennoxazole A.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.